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molecular formula C8H8OS B8764491 2-Mercapto-5-methylbenzaldehyde CAS No. 171776-80-0

2-Mercapto-5-methylbenzaldehyde

Cat. No. B8764491
M. Wt: 152.22 g/mol
InChI Key: HQROGVVBGYLYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806288B1

Procedure details

Tetramethylethylenediamine (TMEDA) (12.6 mL, 83.5 mmol) was added via syringe to n-BuLi (33 mL of 1.6 M in hexanes, 82.5 mmol) and the solution was chilled to 0° C. A solution of p-thiocresol (4.53 g, 36.5 mmol) in cyclohexane (40 mL) was added with stirring over 5 minutes. The resulting tan slurry was stirred overnight at room temperature, chilled to 0° C., and DMF (4.0 mL, 3.77 g, 51.6 mmol) was added via syringe over 2 minutes. The resulting gummy slurry was stirred at room temperature for 1.3 hours. The reaction mixture was added to 3 N HCl (150 mL). This mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo yielding a brown oil. This oil was purified by flash chromatography over silica gel, eluting with 10% ethyl acetate-hexanes to afford 5-methyl-2-mercaptobenzaldehyde (4.47 g, 69%) as an intensely yellow solid suitable for use without further purification.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.[Li]CCCC.[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.CN([CH:25]=[O:26])C.Cl>C1CCCCC1>[CH3:14][C:15]1[CH:16]=[CH:17][C:18]([SH:21])=[C:19]([CH:20]=1)[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
33 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
4.53 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting tan slurry was stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting gummy slurry was stirred at room temperature for 1.3 hours
Duration
1.3 h
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a brown oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by flash chromatography over silica gel
WASH
Type
WASH
Details
eluting with 10% ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C=CC(=C(C=O)C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 4.47 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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